molecular formula C11H14N2O B1398203 1-Phenylcyclobutanecarboxamidoxime CAS No. 1053657-11-6

1-Phenylcyclobutanecarboxamidoxime

Cat. No. B1398203
CAS RN: 1053657-11-6
M. Wt: 190.24 g/mol
InChI Key: JQAXUFHJYKIVLP-UHFFFAOYSA-N
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Description

“1-Phenylcyclobutanecarboxamidoxime” is a chemical compound with the molecular formula C11H14N2O . It is used for pharmaceutical testing and is available for purchase from various suppliers .

Scientific Research Applications

1. Tumor Imaging and Detection 1-Phenylcyclobutanecarboxamidoxime and its derivatives have shown potential in tumor imaging and detection. Studies have demonstrated that certain analogs of this compound, such as 1-aminocyclobutane[11C]carboxylic acid and its fluorinated variants, are taken up preferentially by tumor tissues in animal models. This makes them promising agents for positron emission tomography (PET) imaging, aiding in the diagnosis and management of various types of cancers, including prostate carcinoma and brain tumors (Washburn et al., 1979), (Shoup et al., 1999).

2. Neuroprotection and Neuropharmacology Compounds related to 1-Phenylcyclobutanecarboxamidoxime have been explored for their neuroprotective properties and effects on neurotransmission. For instance, 1-aminocyclopropanecarboxylates have shown antidepressant and anxiolytic actions in animal models, indicating potential therapeutic uses in mental health conditions (Trullás et al., 1991). Furthermore, some derivatives have been studied for their ability to modulate neurotransmitter receptors, offering insights into neuropharmacological mechanisms and potential treatments for neurological disorders (Rao et al., 1990).

3. Radiation Dosimetry and Therapeutic Applications The biodistribution and radiation dosimetry of certain analogs of 1-Phenylcyclobutanecarboxamidoxime, like anti-18F-FACBC, have been studied in humans. These compounds have been found to exhibit acceptable dosimetry and are favorable for PET imaging due to their nonmetabolized nature. This is crucial in determining the radiation burden on patients undergoing PET scans and optimizing therapeutic strategies (Nye et al., 2007).

4. Metabolic and Antioxidant Effects Some derivatives of 1-Phenylcyclobutanecarboxamidoxime have been investigated for their metabolic and antioxidant effects. For instance, 1-Aminocyclopropanecarboxylic Acid has been shown to exert hypotensive and antioxidant effects, potentially involving the upregulation of heme oxygenase-1, indicating its utility in managing cardiovascular diseases and oxidative stress-related conditions (Gao et al., 2007).

Safety and Hazards

The safety data sheet for “1-Phenylcyclobutanecarboxamidoxime” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . More detailed safety and hazard information should be available from the supplier or manufacturer.

properties

IUPAC Name

N'-hydroxy-1-phenylcyclobutane-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-10(13-14)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAXUFHJYKIVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)(C2=CC=CC=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256454
Record name N-Hydroxy-1-phenylcyclobutanecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1053657-11-6
Record name N-Hydroxy-1-phenylcyclobutanecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053657-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxy-1-phenylcyclobutanecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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